molecular formula C15H10Cl2F3NO B4400896 N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B4400896
M. Wt: 348.1 g/mol
InChI Key: SPMUIJJXDXKMSJ-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of dichloro, methyl, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2,4-dichloro-3-methylaniline with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

    Hydrolysis: 2,4-dichloro-3-methylaniline and 2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(trifluoromethyl)benzamide
  • N-(3-methylphenyl)-2-(trifluoromethyl)benzamide
  • N-(2,4-dichloro-3-methylphenyl)-benzamide

Uniqueness

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its dichloro, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c1-8-11(16)6-7-12(13(8)17)21-14(22)9-4-2-3-5-10(9)15(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMUIJJXDXKMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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